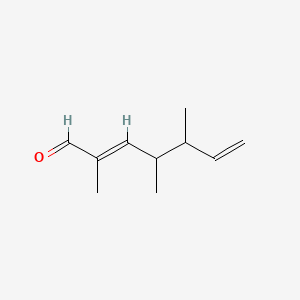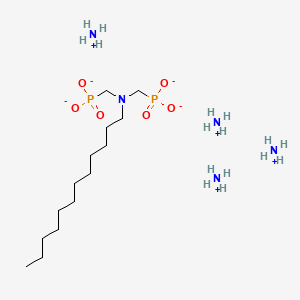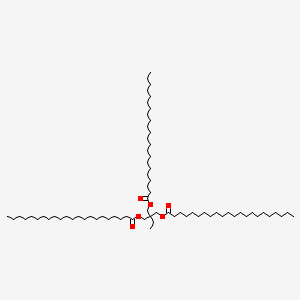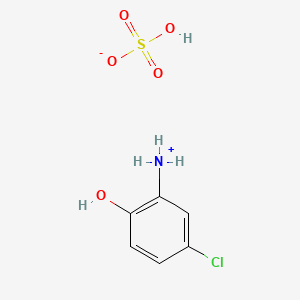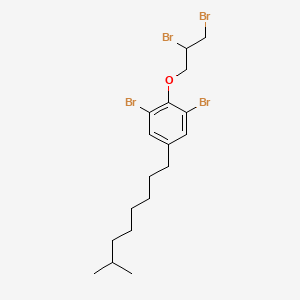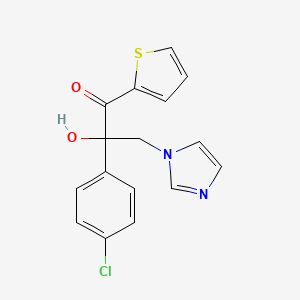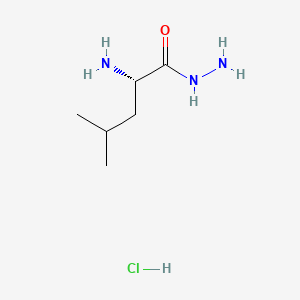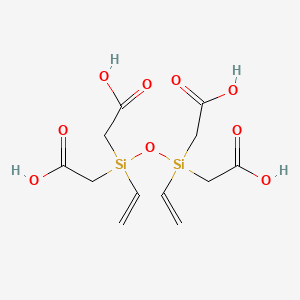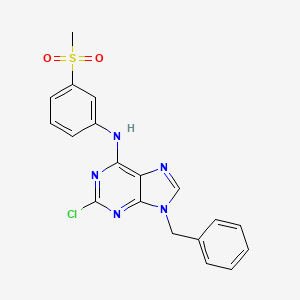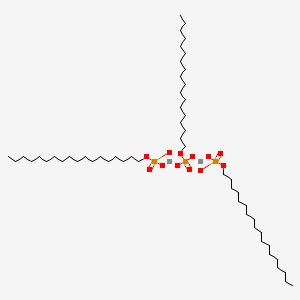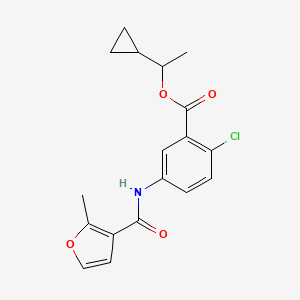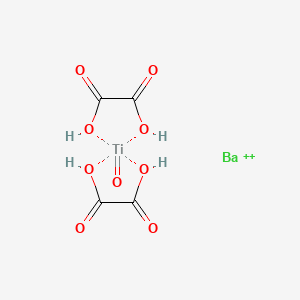
Barium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 238-539-0, also known as Quartz (SiO2), is a naturally occurring mineral composed of silicon dioxide. It is one of the most abundant and widely distributed minerals on the Earth’s surface. Quartz is known for its hardness, chemical inertness, and resistance to weathering, making it a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quartz can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, silicon dioxide is dissolved in water at high temperatures and pressures, leading to the formation of quartz crystals. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase, followed by drying and heat treatment to obtain quartz.
Industrial Production Methods
Industrial production of quartz involves mining and processing natural quartz deposits. The extracted quartz is crushed, ground, and purified to remove impurities. The purified quartz is then subjected to high temperatures to produce high-purity quartz for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quartz is chemically inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: Quartz can be oxidized at high temperatures to form silicon dioxide.
Reduction: Under reducing conditions, quartz can be reduced to silicon and oxygen.
Substitution: Quartz can undergo substitution reactions with other elements or compounds to form various silicates.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: High temperatures and reducing agents such as carbon.
Substitution: Presence of other elements or compounds that can replace silicon or oxygen in the quartz structure.
Major Products Formed
Oxidation: Silicon dioxide (SiO2).
Reduction: Silicon (Si) and oxygen (O2).
Substitution: Various silicates depending on the substituting elements or compounds.
Applications De Recherche Scientifique
Quartz has a wide range of scientific research applications:
Chemistry: Quartz is used as a catalyst support, in chromatography columns, and as a raw material for the production of silicon and silicon compounds.
Biology: Quartz is used in the production of laboratory glassware and optical instruments.
Medicine: Quartz is used in the production of medical devices and implants due to its biocompatibility.
Industry: Quartz is used in the production of glass, ceramics, and electronics. It is also used as a filler material in paints, coatings, and plastics.
Mécanisme D'action
Quartz exerts its effects primarily through its physical properties, such as hardness, chemical inertness, and thermal stability. These properties make quartz an ideal material for various applications where durability and resistance to chemical and thermal degradation are required. Quartz does not have specific molecular targets or pathways, as its effects are mainly physical rather than chemical or biological.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cristobalite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Tridymite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Fused Silica (SiO2): Amorphous form of silicon dioxide produced by melting high-purity quartz.
Uniqueness of Quartz
Quartz is unique due to its widespread availability, high purity, and exceptional physical properties. Unlike other polymorphs of silicon dioxide, quartz is more stable at ambient temperatures and pressures, making it the most commonly used form of silicon dioxide in various applications.
Propriétés
Numéro CAS |
14523-21-8 |
|---|---|
Formule moléculaire |
C4H4BaO9Ti+2 |
Poids moléculaire |
381.26 g/mol |
Nom IUPAC |
barium(2+);oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.Ba.O.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;+2;; |
Clé InChI |
VYEUMUOQYSNGJT-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


